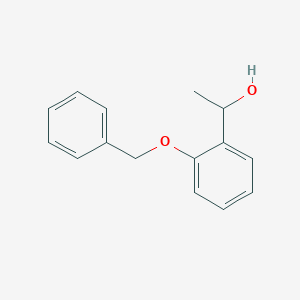

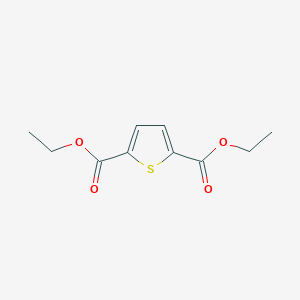

2-(Benzyloxy)-1-cyclopropylethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-1-cyclopropylethanol (BCPE) is an organic compound that has been used in a variety of fields, ranging from chemical synthesis to pharmaceuticals. BCPE is an important building block for the synthesis of several pharmaceuticals, including those used to treat cancer, Alzheimer’s disease, and other diseases. BCPE has also been used in the development of new drugs and treatments.

Scientific Research Applications

Green Synthesis Methods

A study on the KHSO4-catalyzed synthesis of benzylic ethers and bromides, including those similar to 2-(Benzyloxy)-1-cyclopropylethanol, highlights an economical and green method that avoids the use of transition-metal catalysts and solvents. This approach emphasizes chemoselectivity and introduces an environmentally friendly pathway for synthesizing benzyloxy derivatives (Joshi, Suresh, & Adimurthy, 2013).

Benzylation Techniques

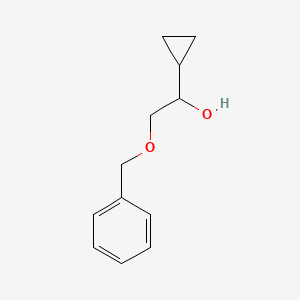

The mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt presents a method to convert alcohols into benzyl ethers, showcasing a reagent that could potentially be applied for synthesizing compounds like 2-(Benzyloxy)-1-cyclopropylethanol with good to excellent yield (Poon & Dudley, 2006).

Synthesis of Ring-Fused Compounds

Research focusing on the synthesis of ring-fused 1-benzazepines through a [1,5]-hydride shift/7-endo cyclization sequence explores the transformation of cyclopropane derivatives. This study could provide insights into reactions involving cyclopropane moieties, relevant to compounds like 2-(Benzyloxy)-1-cyclopropylethanol (Suh, Kwon, & Kim, 2017).

Lanthanide Complexes and Photoluminescence

The synthesis and study of lanthanide complexes using benzyloxy benzoates examine the influence of substituents on photoluminescent properties. Such research into the optical properties of lanthanide coordination compounds could be tangentially related to the study of benzyloxy-containing compounds for potential applications in materials science (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Intramolecular Reactions and Polycycle Synthesis

Studies on the intramolecular dehydro Diels-Alder reactions of diarylacetylenes, and their switching between different fluorenones as products, highlight the versatility of intramolecular reactions in synthesizing complex polycyclic structures. This could provide insight into synthetic strategies for compounds with intricate cyclopropane and benzyl ether functionalities (Rodríguez et al., 2004).

Novel Synthetic Methods for Cyclopropane Derivatives

The development of novel synthetic methods for cyclopropane derivatives, including those with benzimidazole functionalities, might offer alternative pathways or precursors for synthesizing 2-(Benzyloxy)-1-cyclopropylethanol and its analogs, showcasing the adaptability of cyclopropane chemistry in organic synthesis (Xiang, 2007).

properties

IUPAC Name |

1-cyclopropyl-2-phenylmethoxyethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-12(11-6-7-11)9-14-8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRUNEPGFYYCNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(COCC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570180 |

Source

|

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1-cyclopropylethanol | |

CAS RN |

188896-08-4 |

Source

|

| Record name | 2-(Benzyloxy)-1-cyclopropylethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)

![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)